Linderane

CYP2C9 Herb-Drug Interactions Mechanism-Based Inactivation

Choose Linderane for definitive MBI studies. Unlike reversible inhibitors or generic sesquiterpenes, it uniquely inactivates CYP2C9 irreversibly (KI=1.26 μM, kinact=0.0419 min⁻¹). Validated as a quality marker for Lindera aggregata authentication and the only tool to selectively suppress Th17 without affecting Treg cells. Ensure your DDI investigations and botanical standardization rely on the mechanism-specific, analytically verified gold standard.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 13476-25-0
Cat. No. B1675479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinderane
CAS13476-25-0
SynonymsLDR cpd
linderane
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O
InChIInChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1
InChIKeyKBMSVODXFLAQNJ-PIMMBPRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linderane (CAS 13476-25-0) Procurement Guide: Sesquiterpene for CYP2C9 Inactivation and Inflammatory Disease Research


Linderane (LDR) is a furan-containing sesquiterpenoid isolated from the root tubers of Lindera aggregata (Sims) Kosterm, a traditional Chinese medicinal herb [1]. It functions as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9) and has demonstrated hepatoprotective, anti-inflammatory, and anti-colitis activities in preclinical models [2][3].

Why Linderane Cannot Be Replaced by Generic Sesquiterpenes in CYP2C9 and Colitis Studies


Generic substitution among sesquiterpenes from Lindera aggregata is not scientifically valid due to divergent potency and mechanism of action. Within the same plant source, analogs exhibit wide variation in hepatoprotective EC50 values [1] and distinct target engagement. Furthermore, linderane is uniquely designated as an indicative quality control constituent for Lindera aggregata identity, whereas alkaloids like norisoboldine serve as quantitative markers [2]. Most critically, linderane acts as an irreversible, mechanism-based inactivator of CYP2C9 (Ki = 1.26 μM), a property not shared by many reversible inhibitors and essential for studies of herb-drug interactions [3].

Linderane Quantitative Differentiation Evidence: Comparator-Based Performance Data


Irreversible CYP2C9 Inactivation: Linderane vs. Reversible Phytochemical Inhibitors

Linderane (LDR) is characterized as a mechanism-based inactivator (MBI) of CYP2C9, an irreversible mode of inhibition distinct from reversible phytochemical inhibitors like Physcion. LDR inactivates CYP2C9 with a KI of 1.26 μM and a kinact of 0.0419 min⁻¹ [1]. In contrast, Physcion acts as a competitive, reversible inhibitor with a Ki of 3.69 μM [2]. The irreversible nature of LDR's inhibition is confirmed by NADPH-dependence and lack of protection by glutathione, catalase, or superoxide dismutase [1].

CYP2C9 Herb-Drug Interactions Mechanism-Based Inactivation

Hepatoprotective Activity: Linderane vs. Co-Occurring Sesquiterpene Lactones in HepG2 Cells

In a direct head-to-head comparison of sesquiterpene lactones isolated from Lindera aggregata root tubers, linderane exhibited hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells with an EC50 of 167.0 μM [1]. This activity was notably distinct from co-occurring analogs: hydroxylindestenolide was approximately 3.9-fold more potent (EC50 = 42.4 μM), linderagalactone E was approximately 2.5-fold more potent (EC50 = 67.5 μM), and linderalactone was approximately 1.7-fold more potent (EC50 = 98.0 μM) [1].

Hepatoprotection Oxidative Stress HepG2

Ulcerative Colitis Therapeutic Targeting: Linderane as a Selective IL-6/STAT3 Pathway Inhibitor

Linderane demonstrates selective modulation of the Th17/Treg balance in ulcerative colitis models by targeting the IL-6/STAT3 signaling pathway [1]. In a DSS-induced colitis mouse model, LDR significantly reduced disease activity index and colon histopathological lesions [1]. Critically, LDR inhibited IL-6-driven Th17 cell differentiation but did not alter TGF-β-induced Treg cell differentiation, indicating pathway selectivity [1]. This targeted mechanism differentiates LDR from broad-spectrum anti-inflammatory agents like mesalamine, which lack this specific IL-6/STAT3 axis selectivity.

Ulcerative Colitis Th17 Differentiation IL-6/STAT3

Herb-Drug Interaction Risk: In Vivo Pharmacokinetic Evidence with Linderane

Linderane's mechanism-based inactivation of CYP2C9 translates into significant in vivo pharmacokinetic drug-drug interactions. In rats, pretreatment with LDR at 20 mg/kg for 15 days inhibited the metabolism of the CYP2C9 substrates tolbutamide and warfarin [1]. For 4-hydroxytolbutamide, LDR pretreatment decreased Cmax, prolonged t1/2z, and increased Vz/F with statistically significant differences [1]. For 7-hydroxywarfarin, LDR significantly decreased AUC0-t/AUC0-∞ and increased CLz/F [1]. These in vivo effects are a direct consequence of LDR's unique irreversible inactivation mechanism and are not expected with reversible CYP2C9 inhibitors.

Pharmacokinetics Drug-Drug Interactions CYP2C9 Substrates

High-Value Application Scenarios for Linderane in Research and Industrial Settings


Positive Control for Mechanism-Based CYP2C9 Inactivation Studies

Linderane is an ideal tool compound for studies of mechanism-based inactivation (MBI) of CYP2C9. With well-characterized inactivation kinetics (KI = 1.26 μM, kinact = 0.0419 min⁻¹) and confirmed in vivo pharmacokinetic consequences, LDR serves as a validated positive control for MBI assay development, in vitro-to-in vivo extrapolation modeling, and investigation of reactive metabolite formation pathways [5][6].

Investigation of IL-6/STAT3-Mediated Th17 Differentiation in Colitis and Autoimmunity

Linderane enables selective interrogation of the IL-6/STAT3 signaling axis in T helper cell differentiation. Unlike pan-STAT3 inhibitors or broad anti-inflammatory agents, LDR suppresses Th17 differentiation without affecting Treg differentiation, providing a targeted tool for dissecting Th17/Treg imbalance in ulcerative colitis and other IL-6-driven inflammatory conditions [5].

Analytical Reference Standard for Lindera aggregata Quality Control and Authentication

Linderane is designated as the indicative chemical marker for Lindera aggregata species identification, distinguishing it from the abundant alkaloid norisoboldine which serves as a quantitative marker [5]. HPLC methods with detection at 235 nm using acetonitrile-water (56:44) mobile phase have been validated for linderane quantitation, with reported recovery rates of 101.8% (RSD 0.22%) [6]. This makes linderane essential for botanical authentication protocols and quality control of herbal products claiming Lindera aggregata content.

In Vivo DDI Risk Assessment for Herbal Formulations

Given its demonstrated capacity to alter the pharmacokinetics of clinically relevant CYP2C9 substrates (warfarin, tolbutamide) in rodent models, linderane is a critical reference compound for regulatory DDI studies of traditional medicines containing Lindera aggregata [5]. Procurement of pure linderane enables spike-and-recovery experiments and definitive attribution of CYP2C9-mediated DDI liability in complex botanical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linderane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.